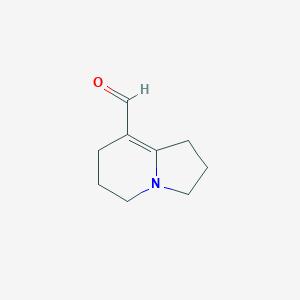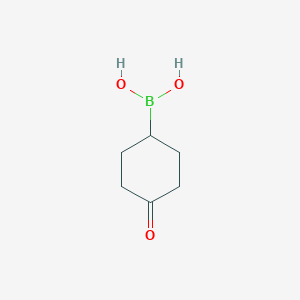
(4-Oxocyclohexyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Oxocyclohexyl)boronic acid is an organoboron compound characterized by a boronic acid functional group attached to a cyclohexane ring with a ketone substituent at the fourth position
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: (4-Oxocyclohexyl)boronsäure kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Hydroborierung von Cyclohexenon gefolgt von Oxidation. Der Prozess umfasst in der Regel die folgenden Schritte:
Hydroborierung: Cyclohexenon wird unter milden Bedingungen mit einem Boranreagenz, wie beispielsweise Boran-Tetrahydrofuran-Komplex, behandelt, um den entsprechenden Boronsäureester zu bilden.
Oxidation: Der Boronsäureester wird dann mit Wasserstoffperoxid oder Natriumperborat oxidiert, um (4-Oxocyclohexyl)boronsäure zu erhalten.
Industrielle Produktionsmethoden: Die industrielle Produktion von (4-Oxocyclohexyl)boronsäure kann großtechnische Hydroborierungs-Oxidationsprozesse mit optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen: (4-Oxocyclohexyl)boronsäure durchläuft verschiedene Arten von Reaktionen, darunter:
Suzuki-Miyaura-Kupplung: Diese Reaktion beinhaltet die Kupplung von (4-Oxocyclohexyl)boronsäure mit Aryl- oder Vinylhalogeniden in Gegenwart eines Palladiumkatalysators und einer Base unter Bildung von Kohlenstoff-Kohlenstoff-Bindungen.
Oxidation: Die Boronsäuregruppe kann zu dem entsprechenden Alkohol oder Keton oxidiert werden.
Reduktion: Die Ketongruppe kann zu dem entsprechenden Alkohol reduziert werden.
Häufige Reagenzien und Bedingungen:
Suzuki-Miyaura-Kupplung: Palladiumkatalysatoren (z. B. Palladiumacetat), Basen (z. B. Kaliumcarbonat) und Lösungsmittel (z. B. Tetrahydrofuran) werden häufig verwendet.
Oxidation: Wasserstoffperoxid oder Natriumperborat sind typische Oxidationsmittel.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid sind übliche Reduktionsmittel.
Hauptprodukte:
Suzuki-Miyaura-Kupplung: Bildung von Biaryl- oder Alkyl-Arylverbindungen.
Oxidation: Bildung von Cyclohexanol- oder Cyclohexanon-Derivaten.
Reduktion: Bildung von Cyclohexanol.
Wissenschaftliche Forschungsanwendungen
(4-Oxocyclohexyl)boronsäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein in der organischen Synthese verwendet, insbesondere in Kreuzkupplungsreaktionen zur Bildung komplexer Moleküle.
Biologie: Es kann bei der Entwicklung von borhaltigen Medikamenten eingesetzt werden und als Werkzeug zur Untersuchung der Enzyminhibition.
Industrie: Es wird bei der Herstellung von fortschrittlichen Materialien und als Katalysator in verschiedenen chemischen Prozessen verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von (4-Oxocyclohexyl)boronsäure beinhaltet seine Fähigkeit, reversible kovalente Bindungen mit Diolen und anderen Nukleophilen zu bilden. Diese Eigenschaft macht es in der Molekülkennung und Katalyse nützlich. Die Boronsäuregruppe wirkt als Lewis-Säure und erleichtert Wechselwirkungen mit elektronenreichen Spezies. In biologischen Systemen kann es Enzyme hemmen, indem es an aktive Serine bindet und die enzymatische Aktivität beeinflusst.
Ähnliche Verbindungen:
Phenylboronsäure: Ähnlich in seiner Boronsäurefunktionalität, unterscheidet sich jedoch in der aromatischen Ringstruktur.
Cyclohexylboronsäure: Fehlt der Ketonsubstituent, wodurch es in bestimmten Kontexten weniger reaktiv ist.
(4-Hydroxycyclohexyl)boronsäure: Enthält eine Hydroxylgruppe anstelle einer Ketongruppe, was zu unterschiedlicher Reaktivität und Anwendung führt.
Eindeutigkeit: (4-Oxocyclohexyl)boronsäure ist aufgrund des Vorhandenseins sowohl einer Boronsäuregruppe als auch einer Ketongruppe am Cyclohexanring einzigartig. Diese Kombination ermöglicht eine vielfältige Reaktivität und macht es zu einem wertvollen Zwischenprodukt in der organischen Synthese und in verschiedenen Anwendungen.
Wirkmechanismus
The mechanism of action of (4-Oxocyclohexyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in molecular recognition and catalysis. The boronic acid group acts as a Lewis acid, facilitating interactions with electron-rich species. In biological systems, it can inhibit enzymes by binding to active site serines, affecting enzymatic activity.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid: Similar in its boronic acid functionality but differs in the aromatic ring structure.
Cyclohexylboronic acid: Lacks the ketone substituent, making it less reactive in certain contexts.
(4-Hydroxycyclohexyl)boronic acid: Contains a hydroxyl group instead of a ketone, leading to different reactivity and applications.
Uniqueness: (4-Oxocyclohexyl)boronic acid is unique due to the presence of both a boronic acid group and a ketone group on the cyclohexane ring. This combination allows for diverse reactivity and makes it a valuable intermediate in organic synthesis and various applications.
Eigenschaften
CAS-Nummer |
799842-98-1 |
|---|---|
Molekularformel |
C6H11BO3 |
Molekulargewicht |
141.96 g/mol |
IUPAC-Name |
(4-oxocyclohexyl)boronic acid |
InChI |
InChI=1S/C6H11BO3/c8-6-3-1-5(2-4-6)7(9)10/h5,9-10H,1-4H2 |
InChI-Schlüssel |
ZIISBKFFMXFWRX-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1CCC(=O)CC1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-5H-pyrrolo[3,2-d]pyrimidin-6(7H)-one](/img/structure/B11921591.png)
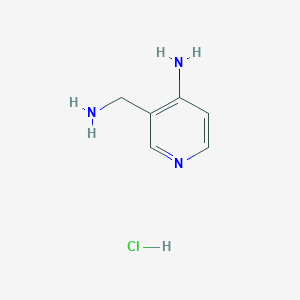

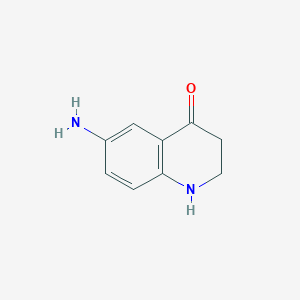




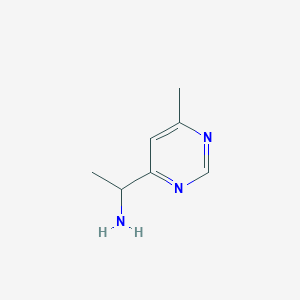
![7-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11921647.png)
![2H-Isoxazolo[5,4-B]pyrazolo[4,3-E]pyridine](/img/structure/B11921651.png)
![3-Methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11921653.png)
![1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine](/img/structure/B11921657.png)
